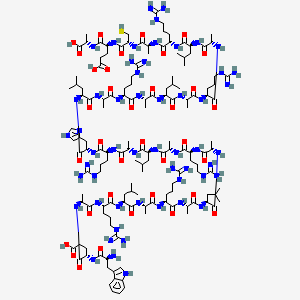

RALA peptide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C144H248N54O35S |

|---|---|

Molecular Weight |

3327.9 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C144H248N54O35S/c1-66(2)54-98(191-114(209)78(19)171-121(216)90(37-28-48-162-139(148)149)184-111(206)75(16)179-132(227)101(57-69(7)8)195-127(222)94(41-32-52-166-143(156)157)186-108(203)72(13)175-125(220)96(43-45-106(199)200)188-119(214)87(145)60-84-62-168-88-35-26-25-34-86(84)88)129(224)176-73(14)109(204)182-89(36-27-47-161-138(146)147)120(215)170-80(21)116(211)193-100(56-68(5)6)131(226)178-77(18)113(208)187-95(42-33-53-167-144(158)159)128(223)197-104(61-85-63-160-65-169-85)135(230)196-102(58-70(9)10)133(228)180-76(17)112(207)185-91(38-29-49-163-140(150)151)122(217)172-79(20)115(210)192-99(55-67(3)4)130(225)177-74(15)110(205)183-92(39-30-50-164-141(152)153)123(218)173-81(22)117(212)194-103(59-71(11)12)134(229)189-93(40-31-51-165-142(154)155)124(219)174-82(23)118(213)198-105(64-234)136(231)190-97(44-46-107(201)202)126(221)181-83(24)137(232)233/h25-26,34-35,62-63,65-83,87,89-105,168,234H,27-33,36-61,64,145H2,1-24H3,(H,160,169)(H,170,215)(H,171,216)(H,172,217)(H,173,218)(H,174,219)(H,175,220)(H,176,224)(H,177,225)(H,178,226)(H,179,227)(H,180,228)(H,181,221)(H,182,204)(H,183,205)(H,184,206)(H,185,207)(H,186,203)(H,187,208)(H,188,214)(H,189,229)(H,190,231)(H,191,209)(H,192,210)(H,193,211)(H,194,212)(H,195,222)(H,196,230)(H,197,223)(H,198,213)(H,199,200)(H,201,202)(H,232,233)(H4,146,147,161)(H4,148,149,162)(H4,150,151,163)(H4,152,153,164)(H4,154,155,165)(H4,156,157,166)(H4,158,159,167)/t72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,87-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-/m0/s1 |

InChI Key |

GHWPWGCKSQQQSL-VKNOPYHSSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N |

Origin of Product |

United States |

Foundational & Exploratory

RALA peptide discovery and development

An in-depth technical guide to the RALA peptide, a versatile and efficient platform for the delivery of nucleic acids and other anionic molecules. This guide is intended for researchers, scientists, and professionals in drug development, providing detailed information on the discovery, mechanism, experimental protocols, and key data associated with the this compound.

The development of non-viral vectors for gene therapy is a critical area of research, aiming to overcome the safety concerns and immunogenicity associated with viral methods. Cell-penetrating peptides (CPPs) have emerged as a promising alternative. The this compound is a rationally designed, 30-amino acid cationic amphipathic peptide that has demonstrated significant potential for delivering a wide range of therapeutic cargo, including plasmid DNA (pDNA), small interfering RNA (siRNA), and even inorganic nanoparticles.[1][2][3]

Developed as a modification of the earlier KALA peptide, RALA's design substitutes lysine residues with arginine.[1] This change was pivotal; arginine's guanidinium group remains protonated over a wider pH range, which confines the peptide's membrane-disruptive α-helical structure to the acidic environment of the endosome. This pH-sensitivity minimizes toxicity at physiological pH while maximizing efficacy for endosomal escape, a key barrier in intracellular delivery.[1] RALA's ability to efficiently condense anionic cargo into stable nanoparticles, coupled with its low cytotoxicity and lack of immunogenicity, makes it a powerful tool for both in vitro and in vivo applications.

Amino Acid Sequence: N-WEARLARALARALARHLARALARALRACEA-C

Mechanism of Action: A pH-Triggered Escape

The efficacy of RALA hinges on a sophisticated, multi-step mechanism that facilitates the transport of its cargo from the extracellular space into the cell's cytoplasm.

-

Nanoparticle Formation: RALA is rich in positively charged arginine residues. When mixed with negatively charged cargo like nucleic acids, it spontaneously self-assembles through electrostatic interactions. This process condenses the cargo into compact, cationic nanoparticles.

-

Cellular Uptake: The resulting nanoparticles typically have a net positive surface charge (zeta potential), which promotes interaction with the negatively charged proteoglycans on the cell surface, triggering cellular uptake primarily through endocytosis.

-

Endosomal Entrapment: Once inside the cell, the RALA-cargo nanoparticle is enclosed within an endosome.

-

pH-Dependent Conformational Change: As the endosome matures, its internal environment becomes increasingly acidic (pH drops from ~6.5 to ~5.5). This acidic environment is the trigger for RALA's action. The histidine residue in the RALA sequence becomes protonated, and the peptide undergoes a conformational change from a random coil to a disruptive α-helix.

-

Endosomal Escape: The newly formed α-helical structure is amphipathic, with a hydrophobic face and a hydrophilic, cationic face. This structure allows RALA to insert into and destabilize the endosomal membrane, leading to the formation of pores or membrane rupture. This disruption allows the nanoparticle and its therapeutic cargo to escape the endosome and enter the cytoplasm, avoiding degradation in the lysosome.

Figure 1: RALA's mechanism of action for intracellular cargo delivery.

Key Experimental Protocols

This section provides detailed methodologies for the core experiments used to characterize and validate RALA as a delivery vehicle.

RALA Nanoparticle Formulation and Characterization

A typical experimental workflow involves formulating the nanoparticles, characterizing their physical properties, and then testing their biological function.

Figure 2: General experimental workflow for this compound studies.

3.1.1 Peptide and Nucleic Acid Preparation

-

This compound: Lyophilized this compound is typically produced by solid-state synthesis. It should be reconstituted in sterile, nuclease-free water to a desired stock concentration (e.g., 1 mg/mL).

-

Nucleic Acids: Plasmid DNA or siRNA should be diluted in nuclease-free water or a suitable buffer to a working concentration (e.g., 1 µg per transfection).

3.1.2 Nanoparticle Self-Assembly

-

Protocol: RALA-nucleic acid complexes are formed at various nitrogen-to-phosphate (N:P) ratios. The N:P ratio represents the molar ratio of nitrogen atoms in the RALA arginine groups to the phosphate groups in the nucleic acid backbone.

-

To prepare complexes, add the appropriate volume of this compound solution to the diluted nucleic acid cargo.

-

Vortex briefly and incubate at room temperature for at least 30 minutes to allow for stable nanoparticle formation.

3.1.3 Gel Retardation Assay

-

Purpose: To determine the N:P ratio at which RALA completely condenses the nucleic acid cargo. Unbound, negatively charged nucleic acid will migrate through an agarose gel, while fully complexed cargo will be retained in the loading well.

-

Protocol:

-

Prepare RALA/nucleic acid complexes at a range of N:P ratios (e.g., 0 to 15).

-

Load the samples into a 1% (w/v) agarose gel containing a nucleic acid stain (e.g., ethidium bromide).

-

Run the gel via electrophoresis (e.g., 100V for 30-60 minutes).

-

Visualize the gel under UV light. The N:P ratio where the band disappears from the lane and is retained in the well is considered the point of optimal condensation.

-

3.1.4 Biophysical Characterization

-

Purpose: To measure the size, charge, and homogeneity of the nanoparticles, which are critical for cellular uptake and stability.

-

Protocol: Use Dynamic Light Scattering (DLS) and Zeta Potential analysis (e.g., using a Zetasizer instrument).

-

Prepare nanoparticles at the desired N:P ratio in a suitable buffer (e.g., sterile water or PBS).

-

Measure the hydrodynamic diameter (size), polydispersity index (PDI), and zeta potential.

-

3.1.5 Serum Stability Assay

-

Purpose: To assess if the nanoparticles protect their cargo from degradation in a biologically relevant environment.

-

Protocol:

-

Prepare RALA-DNA complexes at an optimal N:P ratio (e.g., 10).

-

Incubate the complexes in the presence of 10% Fetal Calf Serum (FCS) for various time points (e.g., 1 to 6 hours) at 37°C.

-

After incubation, add a decomplexing agent like Sodium Dodecyl Sulfate (SDS) to release the DNA.

-

Analyze the integrity of the released DNA using a gel retardation assay as described above.

-

In Vitro Transfection and Cytotoxicity

3.2.1 Cell Culture and Transfection

-

Protocol:

-

Plate cells (e.g., HeLa, PC-3, or ZR-75-1) in a suitable plate format (e.g., 24-well plate) and allow them to adhere overnight.

-

On the day of transfection, replace the cell culture medium with serum-free medium.

-

Add the pre-formed RALA nanoparticles to the cells.

-

Incubate for a set period (e.g., 4-6 hours) before replacing the medium with complete (serum-containing) growth medium.

-

Analyze cells for gene expression or knockdown at 24-72 hours post-transfection.

-

3.2.2 WST-1 Cytotoxicity Assay

-

Purpose: To quantify the metabolic activity of cells as an indicator of cell viability after treatment with RALA nanoparticles.

-

Protocol:

-

Transfect cells as described above in a 96-well plate.

-

At 72 hours post-transfection, remove the complete media.

-

Add 10% WST-1 reagent in serum-free media to each well and incubate for 4 hours at 37°C.

-

Measure the absorbance of the supernatant at 450 nm using a plate reader. Cell viability is expressed as a percentage relative to untreated control cells.

-

Quantitative Data Summary

The following tables summarize key quantitative data from various studies, highlighting the physical characteristics and biological performance of RALA nanoparticles.

Table 1: Biophysical Properties of RALA Nanoparticles

| Cargo Type | N:P Ratio | Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference |

| Plasmid DNA (pFKBPL) | 10 | < 100 | > +10 | < 0.2 | |

| siRNA (siFKBPL) | 10 | < 100 | > +10 | < 0.2 | |

| Plasmid DNA (p53) | > 5 | ~150-200 | Positive | N/A | |

| Gold Nanoparticles (AuNP) | 20:1 (w/w) | < 110 | +18.6 | < 0.52 | |

| Risedronate (RIS) | 1:1 (nmol) | < 100 | 10 to 30 | < 0.2 |

Table 2: In Vitro Performance and Cytotoxicity

| Cell Line | Cargo | Transfection Efficiency | Cytotoxicity Comparison | Reference |

| ZR-75-1 | pFKBPL / siFKBPL | Effective up/down-regulation | Higher viability than Lipofectamine® & Oligofectamine® | |

| HeLa | pCMV-EGFP | High efficacy | Low cytotoxicity at effective N:P ratios | |

| HEK-293T | pCMV-EGFP | High efficacy | Low cytotoxicity at effective N:P ratios | |

| PC-3 | AuNP | > 3-fold increase in uptake | No significant toxicity | |

| Mesenchymal Stem Cells | CRISPR RNP | Superior cell viability vs. commercial reagents | Consistently preserved cell viability |

Conclusion and Future Directions

The this compound represents a significant advancement in non-viral delivery technology. Its rational design, centered on a pH-sensitive mechanism for endosomal escape, provides a platform that is both highly effective and minimally toxic. The straightforward formulation process and demonstrated efficacy for a variety of anionic cargos, from plasmids and siRNA to small molecules and nanoparticles, underscore its versatility.

Future research is focused on enhancing RALA's capabilities further. This includes the development of next-generation peptides with modified sequences (e.g., HALA peptides with increased histidine content) to further improve endosomal escape. Additionally, functionalizing RALA nanoparticles with targeting ligands or shielding polymers like PEG is being explored to improve circulation times and achieve tissue-specific delivery in vivo, paving the way for more precise and potent therapeutic interventions.

References

- 1. RALA-mediated delivery of FKBPL nucleic acid therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Formulating RALA/Au nanocomplexes to enhance nanoparticle internalisation efficiency, sensitising prostate tumour models to radiation treatment - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the RALA Peptide: Sequence, Structure, and Mechanism

For Researchers, Scientists, and Drug Development Professionals

The RALA peptide is a synthetic, 30-amino acid cationic amphipathic peptide designed for the efficient intracellular delivery of nucleic acids and other anionic therapeutic cargo.[1][2] Its design is bio-inspired, derived from fusogenic peptides like GALA and KALA, but modified to enhance efficacy and reduce toxicity.[3] By replacing lysine residues of the KALA peptide with arginine, RALA exhibits a more refined pH-responsive mechanism, crucial for its function in overcoming the endosomal barrier, a key challenge in drug delivery.[1][3]

Amino Acid Sequence and Core Attributes

The primary structure of RALA is fundamental to its function. It is an arginine-rich 30-mer peptide that contains strategically placed hydrophobic (alanine, leucine) and cationic (arginine) residues.

Sequence (N-terminus to C-terminus): N-WEARLARALARALARHLARALARALRACEA-C

Full Amino Acid Name: H-Trp-Glu-Ala-Arg-Leu-Ala-Arg-Ala-Leu-Ala-Arg-Ala-Leu-Ala-Arg-His-Leu-Ala-Arg-Ala-Leu-Ala-Arg-Ala-Leu-Arg-Ala-Cys-Glu-Ala-OH

This specific arrangement of amino acids confers several key properties:

-

Cationic Nature : The presence of seven arginine residues provides a strong positive charge at physiological pH, enabling electrostatic interactions with negatively charged cargo such as plasmid DNA (pDNA), siRNA, and mRNA.

-

Amphipathicity : When it adopts a helical structure, the peptide spatially separates its hydrophobic and hydrophilic residues, creating two distinct faces. This amphipathic character is critical for membrane interaction.

-

pH-Responsiveness : The inclusion of a histidine residue, along with the overall peptide design, contributes to a conformational change in the acidic environment of the endosome.

Peptide Structure

The function of RALA is intrinsically linked to its secondary structure, which is highly sensitive to the surrounding pH.

-

At Physiological pH (≈7.4) : In a neutral environment, RALA exists in a largely random coil conformation. This state is suitable for complexing with nucleic acids to form stable nanoparticles but exhibits low membrane activity, which helps minimize cytotoxicity.

-

At Endosomal pH (≈5.0-6.5) : Upon entering the acidic environment of the endosome, the peptide undergoes a significant conformational change, folding into an α-helix. This transition increases its α-helicity, exposing a hydrophobic face and a hydrophilic, cationic face. This pH-triggered folding is the switch that "activates" its membrane-disrupting capabilities precisely where needed.

The helical wheel projection below illustrates the amphipathic nature of the α-helical RALA, with a clear segregation of polar (arginine, histidine, glutamic acid) and non-polar (leucine, alanine) residues.

Figure 1. Helical wheel projection of this compound demonstrating the spatial separation of hydrophilic (blue, red) and hydrophobic (yellow) residues, characteristic of its amphipathic nature.

Mechanism of Action: From Nanoparticle to Endosomal Escape

The primary application of RALA is to overcome cellular barriers for the delivery of therapeutic cargo. This is achieved through a multi-step process involving nanoparticle formation, cellular uptake, and endosomal escape.

-

Nanoparticle Formation : RALA is mixed with anionic cargo (e.g., pDNA, siRNA). The positively charged arginine residues on the peptide interact electrostatically with the negatively charged phosphate backbone of the nucleic acids. This interaction leads to the condensation of the cargo and the self-assembly of RALA/cargo nanoparticles.

-

Cellular Uptake : These nanoparticles, typically possessing a net positive surface charge and a diameter under 200 nm, are efficiently internalized by cells through endocytosis.

-

Endosomal Escape : Once inside the endosome, the internal pH drops from neutral to acidic. This acidification triggers the conformational shift in RALA to an α-helical structure. The now-activated, amphipathic helix interacts with and disrupts the endosomal membrane, potentially by inducing budding and collapse of vesicles or forming pores. This disruption allows the RALA/cargo complex to escape into the cytoplasm, releasing the therapeutic agent to reach its target (e.g., the nucleus for pDNA or the ribosome for mRNA).

The logical workflow for RALA-mediated delivery is outlined in the diagram below.

Diagram 1. Workflow of RALA-mediated intracellular cargo delivery.

Quantitative Data Summary

The biophysical properties of RALA/cargo nanoparticles are critical for their delivery efficiency. These properties are typically characterized at different Nitrogen-to-Phosphate (N:P) ratios, which represent the molar ratio of positively charged nitrogen atoms in the peptide to negatively charged phosphate groups in the nucleic acid.

| Property | Cargo Type | Optimal N:P Ratio | Value | Reference |

| Condensation | pDNA | ≥ 3 | Complete gel retardation | |

| siRNA | ≥ 4 | Complete gel retardation | ||

| Particle Size | pDNA | ≥ 6 | < 200 nm | |

| siRNA | ≥ 6 | ~100 - 150 nm | ||

| Zeta Potential | pDNA | ≥ 6 | ~ +25 mV | |

| siRNA | ≥ 6 | ~ +20 to +30 mV |

Key Experimental Protocols

5.1 RALA-Nucleic Acid Nanoparticle Formulation

This protocol describes the self-assembly of RALA nanoparticles with a nucleic acid cargo (pDNA or siRNA).

-

Reagent Preparation :

-

Dissolve lyophilized this compound in sterile, nuclease-free water to a stock concentration (e.g., 1 mg/mL). Store aliquots at -20°C.

-

Dilute nucleic acid cargo (e.g., pDNA) in an appropriate buffer (e.g., TE buffer, pH 8.0) to a stock concentration of 1 mg/mL. Confirm purity and concentration via spectrophotometry (A260/280 ratio ≥ 1.8).

-

-

Complexation :

-

Calculate the required volumes of RALA and nucleic acid solutions to achieve the desired N:P ratio.

-

In a sterile microcentrifuge tube, add the calculated volume of this compound solution.

-

To the peptide solution, add the calculated volume of nucleic acid (e.g., 1 µg of DNA) and mix gently by pipetting.

-

Incubate the mixture at room temperature for 30 minutes to allow for stable nanoparticle formation.

-

-

Characterization :

-

The resulting nanoparticles are now ready for characterization (e.g., DLS, TEM) or for use in cell culture experiments.

-

Diagram 2. Experimental workflow for RALA nanoparticle formulation.

5.2 Gel Retardation Assay

This assay is used to determine the N:P ratio at which RALA completely condenses the nucleic acid cargo, preventing its migration through an agarose gel.

-

Nanoparticle Preparation : Prepare RALA/nucleic acid complexes at a range of N:P ratios (e.g., 0, 1, 2, 3, 4, 6, 8, 10, 12).

-

Gel Electrophoresis :

-

Load the prepared nanoparticle samples into the wells of a 1% (w/v) agarose gel containing a nucleic acid stain (e.g., ethidium bromide).

-

Run the gel in 1x TAE buffer at a constant voltage (e.g., 80-120 V) for a set time (e.g., 30-60 minutes).

-

-

Visualization :

-

Visualize the gel under UV illumination.

-

The lowest N:P ratio at which no nucleic acid band is visible (as it is retained in the well) is the point of complete condensation.

-

5.3 Biophysical Characterization (DLS)

Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and zeta potential (surface charge) of the formed nanoparticles.

-

Sample Preparation : Prepare nanoparticles at the desired N:P ratio as described in Protocol 5.1. Dilute the sample in sterile water or an appropriate low-salt buffer to a suitable concentration for DLS analysis.

-

Measurement :

-

Transfer the diluted sample to a disposable cuvette.

-

Measure the particle size and zeta potential using a DLS instrument (e.g., Malvern Nano ZS).

-

Perform measurements in triplicate for statistical accuracy.

-

-

Analysis : Analyze the data to determine the mean hydrodynamic size (in nm) and the average surface charge (in mV). Cationic nanoparticles suitable for cellular uptake typically have a size < 200 nm and a positive zeta potential.

5.4 Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of the this compound and confirm its pH-dependent conformational change.

-

Sample Preparation :

-

Prepare solutions of this compound (e.g., 0.1-1 mg/mL) in buffers of different pH values, typically pH 7.4 (simulating physiological conditions) and pH 5.5 (simulating the endosome).

-

-

Data Acquisition :

-

Use a CD spectrophotometer to acquire spectra in the far-UV range (e.g., 190-260 nm) at a constant temperature.

-

Use a quartz cuvette with an appropriate path length (e.g., 0.1 cm).

-

-

Data Analysis :

-

Process the raw data (subtracting the buffer blank) and convert to mean residue ellipticity.

-

A spectrum with a strong negative band around 208 nm and 222 nm is characteristic of α-helical content. A comparison of spectra at pH 7.4 and pH 5.5 will demonstrate the increase in α-helicity in the acidic environment.

-

References

- 1. RALA-mediated delivery of FKBPL nucleic acid therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and Characterization of High Efficacy Cell-Penetrating Peptide via Modulation of the Histidine and Arginine Ratio for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]

RALA Peptide for Nucleic Acid Condensation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The RALA peptide is a cationic, amphipathic peptide designed for the efficient delivery of nucleic acids into cells. Its unique properties, including its ability to condense nucleic acids into stable nanoparticles and facilitate endosomal escape, make it a promising non-viral vector for gene therapy and other nucleic acid-based therapeutics. This guide provides a comprehensive technical overview of the this compound, its mechanism of action, and detailed protocols for its use in nucleic acid condensation and delivery.

The this compound is a 30-amino acid synthetic peptide with the sequence N-WEARLARALARALARHLARALARALRACEA-C[1]. It is rich in arginine residues, which provide a strong positive charge, enabling electrostatic interactions with negatively charged nucleic acids such as plasmid DNA (pDNA), small interfering RNA (siRNA), and messenger RNA (mRNA)[1][2][3]. The presence of hydrophobic leucine and alanine residues confers an amphipathic nature to the peptide, which is crucial for its interaction with cell membranes[3].

Mechanism of Nucleic Acid Condensation and Delivery

The condensation of nucleic acids by the this compound is a spontaneous process driven by electrostatic interactions. The positively charged arginine residues on the this compound interact with the negatively charged phosphate backbone of the nucleic acid, leading to the formation of compact, nanosized particles. The ratio of the nitrogen atoms in the this compound to the phosphate groups in the nucleic acid (N:P ratio) is a critical parameter that influences the physicochemical properties of the resulting nanoparticles, including their size, charge, and stability.

Upon introduction to a cellular environment, RALA-nucleic acid nanoparticles are primarily taken up by cells through endocytosis. Once inside the endosome, the acidic environment triggers a conformational change in the this compound. The histidine residue in the RALA sequence, along with the overall increase in protonation, is believed to contribute to the "proton sponge effect". This effect leads to an influx of protons and chloride ions into the endosome, causing osmotic swelling and eventual rupture of the endosomal membrane. This pH-dependent mechanism facilitates the release of the nucleic acid cargo into the cytoplasm, allowing it to reach its target site of action (e.g., the nucleus for pDNA or the ribosome for mRNA).

Quantitative Data on RALA-Nucleic Acid Nanoparticles

The physicochemical characteristics of RALA-nucleic acid nanoparticles are critical for their biological activity. The following tables summarize quantitative data from various studies, providing a comparative overview of nanoparticle properties under different conditions.

RALA-pDNA Nanoparticle Characteristics

| N:P Ratio | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |

| 5 | < 150 | ~+15 | |

| 6 | ~55-65 | ~+20-25 | |

| 7 | < 150 | ~+20 | |

| 10 | ~55-65 | ~+20-25 | |

| 10 | < 150 | ~+25 | |

| 12 | < 200 | ~+25 |

RALA-siRNA Nanoparticle Characteristics

| N:P Ratio | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |

| 4 | Condensation begins | - | |

| 6 | ~76.6 | +16.5 | |

| 6 | < 100 | ~+20-25 | |

| 10 | ~55-65 | ~+20-25 | |

| 15 | ~55-65 | ~+20-25 |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the this compound.

Protocol 1: Formulation of RALA-Nucleic Acid Nanoparticles

Objective: To prepare RALA-nucleic acid nanoparticles at a desired N:P ratio.

Materials:

-

This compound solution (reconstituted in sterile, nuclease-free water)

-

Nucleic acid (pDNA, siRNA, or mRNA) solution of known concentration

-

Nuclease-free water or appropriate buffer (e.g., HEPES)

Procedure:

-

Calculate the required volumes: Determine the volumes of this compound and nucleic acid solutions needed to achieve the desired N:P ratio. The N:P ratio is the molar ratio of nitrogen atoms in the this compound to the phosphate groups in the nucleic acid.

-

Dilution: Separately dilute the calculated volumes of this compound and nucleic acid in nuclease-free water or buffer.

-

Complexation: Add the diluted this compound solution to the diluted nucleic acid solution dropwise while gently vortexing.

-

Incubation: Incubate the mixture at room temperature for 30 minutes to allow for the formation of stable nanoparticles.

-

Characterization: The resulting nanoparticle suspension is ready for characterization (Protocol 2) or for use in in vitro/in vivo experiments (Protocol 3).

Protocol 2: Characterization of RALA-Nucleic Acid Nanoparticles

A. Gel Retardation Assay

Objective: To determine the N:P ratio at which the this compound completely condenses the nucleic acid.

Materials:

-

RALA-nucleic acid nanoparticles prepared at various N:P ratios

-

Agarose gel (1% w/v) for pDNA or polyacrylamide gel (20% w/v) for siRNA

-

Electrophoresis buffer (e.g., 1x TAE)

-

Nucleic acid stain (e.g., ethidium bromide)

-

Gel loading dye

-

UV transilluminator and imaging system

Procedure:

-

Sample Preparation: Mix the nanoparticle suspensions with gel loading dye.

-

Gel Electrophoresis: Load the samples into the wells of the agarose or polyacrylamide gel. Run the gel at a constant voltage (e.g., 80-120 V) for a specified time (e.g., 30-120 minutes).

-

Visualization: Stain the gel with a nucleic acid stain and visualize the bands under UV light.

-

Analysis: The N:P ratio at which the nucleic acid no longer migrates into the gel (i.e., remains in the well) is considered the point of complete condensation.

B. Dynamic Light Scattering (DLS) and Zeta Potential Measurement

Objective: To determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the nanoparticles.

Materials:

-

RALA-nucleic acid nanoparticle suspension

-

DLS and zeta potential instrument (e.g., Malvern Zetasizer)

-

Disposable cuvettes or zeta cells

Procedure:

-

Sample Preparation: Dilute the nanoparticle suspension in nuclease-free water or an appropriate buffer to a suitable concentration for measurement.

-

Instrument Setup: Set the instrument parameters, including temperature (typically 25°C), solvent viscosity, and dielectric constant.

-

Measurement:

-

For DLS, place the cuvette in the instrument and initiate the measurement to obtain the hydrodynamic diameter and PDI.

-

For zeta potential, load the sample into a zeta cell, ensuring no air bubbles are present, and perform the measurement to determine the surface charge.

-

-

Data Analysis: Analyze the data provided by the instrument software. A PDI value below 0.3 is generally considered indicative of a monodisperse population.

C. Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology and size of the nanoparticles.

Materials:

-

RALA-nucleic acid nanoparticle suspension

-

TEM grid (e.g., carbon-coated copper grid)

-

Negative staining agent (e.g., 5% uranyl acetate in methanol)

-

Transmission electron microscope

Procedure:

-

Grid Preparation: Place a drop of the nanoparticle suspension onto the TEM grid and allow it to air dry.

-

Staining: Apply a drop of the negative staining agent to the grid for 1 minute.

-

Washing: Wash the grid with 50% ethanol and then with molecular-grade water, allowing it to dry completely.

-

Imaging: Image the grid using a TEM at an appropriate accelerating voltage (e.g., 120 kV).

Protocol 3: In Vitro Transfection and Cytotoxicity Assay

A. Cell Transfection

Objective: To deliver nucleic acids into cultured cells using RALA nanoparticles.

Materials:

-

Cultured cells seeded in appropriate well plates

-

Complete cell culture medium

-

Serum-free medium (e.g., Opti-MEM)

-

RALA-nucleic acid nanoparticle suspension

Procedure:

-

Cell Seeding: Seed the cells in a well plate and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Transfection Complex Preparation: Prepare the RALA-nucleic acid nanoparticles in serum-free medium as described in Protocol 1.

-

Transfection:

-

Replace the complete medium in the wells with serum-free medium.

-

Add the nanoparticle suspension to the cells.

-

Incubate for 4-6 hours at 37°C.

-

-

Post-transfection: After the incubation period, replace the transfection medium with fresh complete medium.

-

Assay: Analyze the cells for gene expression (e.g., via fluorescence microscopy for GFP-tagged plasmids or RT-qPCR for gene knockdown by siRNA) at an appropriate time point (e.g., 24-72 hours post-transfection).

B. WST-1 Cytotoxicity Assay

Objective: To assess the cytotoxicity of RALA nanoparticles on cultured cells.

Materials:

-

Cells treated with RALA nanoparticles

-

WST-1 reagent

-

96-well plate reader

Procedure:

-

Cell Treatment: Treat the cells with different concentrations of RALA nanoparticles as in the transfection protocol.

-

WST-1 Addition: At a specified time point (e.g., 72 hours), remove the culture medium and add a mixture of WST-1 reagent and serum-free medium to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance of the supernatant at 450 nm using a plate reader.

-

Analysis: Calculate the cell viability as a percentage relative to untreated control cells.

Visualizations

The following diagrams illustrate key processes and workflows related to the this compound.

Caption: Workflow for the formulation and characterization of RALA-nucleic acid nanoparticles.

Caption: Cellular uptake and endosomal escape pathway of RALA-nucleic acid nanoparticles.

Conclusion

The this compound represents a versatile and effective platform for the non-viral delivery of nucleic acids. Its ability to form stable nanoparticles, coupled with a pH-sensitive mechanism for endosomal escape, addresses some of the key challenges in gene therapy. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize the this compound in their work. Further optimization of nanoparticle formulations and a deeper understanding of its in vivo behavior will continue to expand the therapeutic potential of this promising delivery vector.

References

RALA vs. KALA Peptides: A Technical Guide to a New Generation of Gene Delivery Vectors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cell-penetrating peptides (CPPs) have emerged as a promising class of non-viral vectors for the intracellular delivery of therapeutic macromolecules. Among these, the cationic amphipathic peptides KALA and its successor, RALA, have garnered significant attention for their ability to condense nucleic acids into nanoparticles and facilitate their escape from endosomes. This technical guide provides an in-depth comparison of the RALA and KALA peptides, detailing their mechanisms of action, physicochemical properties, and the experimental protocols for their characterization and application. Quantitative data is summarized in comparative tables, and key mechanisms and workflows are illustrated with detailed diagrams to provide a comprehensive resource for researchers in the field of drug delivery.

Introduction

The delivery of nucleic acid-based therapeutics, such as plasmid DNA (pDNA), small interfering RNA (siRNA), and messenger RNA (mRNA), holds immense potential for treating a wide range of diseases. A significant barrier to the efficacy of these therapies is their inefficient delivery to the target cellular compartment. Cationic peptides that can complex with negatively charged nucleic acids and traverse cellular membranes are a promising solution. KALA was one of the pioneering peptides in this field, designed to undergo a pH-dependent conformational change to disrupt endosomal membranes.[1] RALA was subsequently developed as a modification of KALA, with lysine residues substituted for arginine, to enhance its pH sensitivity and reduce cytotoxicity.[2][3] This guide will explore the core differences and advantages of the RALA peptide over its predecessor, KALA.

Physicochemical Properties

The fundamental differences in the physicochemical properties of RALA and KALA stem from the substitution of lysine with arginine. Arginine's guanidinium group has a higher pKa than lysine's primary amine, which is crucial for the pH-sensitive mechanism of RALA.

| Property | RALA | KALA | Reference(s) |

| Amino Acid Sequence | WEARLARALARALARHLARALARALRACEA | WEAKLAKALAKALAKHLAKALAKALKACEA | [2][4] |

| Molecular Formula | C144H248N54O35S | C144H248N40O35S | |

| Molecular Weight ( g/mol ) | 3327.9 | 3131.82 | |

| Number of Cationic Residues | 7 Arginine, 1 Histidine | 7 Lysine, 1 Histidine |

Mechanism of Action

Both RALA and KALA function by condensing nucleic acids into nanoparticles and facilitating their escape from the endosome. However, the nuances of their mechanisms differ, primarily in their response to the endosomal pH drop.

Nanoparticle Formation

RALA and KALA are cationic peptides that interact electrostatically with the anionic phosphate backbone of nucleic acids. This interaction leads to the condensation of the nucleic acid into a compact nanoparticle, protecting it from enzymatic degradation.

Endosomal Escape

Upon endocytosis, the peptide/nucleic acid nanoparticles are trafficked into endosomes. As the endosome matures, its internal pH drops from neutral (pH ~7.4) to acidic (pH ~5.0-6.0). This acidic environment is the trigger for the peptides' fusogenic activity.

-

RALA: The arginine residues in RALA become fully protonated in the acidic endosome, leading to a significant increase in the peptide's α-helicity. This conformational change exposes the hydrophobic face of the peptide, allowing it to insert into and destabilize the endosomal membrane, ultimately leading to the release of the nucleic acid cargo into the cytoplasm. The enhanced pH sensitivity of arginine compared to lysine is thought to contribute to a more selective disruption of the endosomal membrane, minimizing off-target toxicity at physiological pH.

-

KALA: KALA also undergoes a conformational change to an α-helical structure in response to a pH drop, facilitating membrane disruption. However, its broader pH activity range can lead to some level of membrane interaction and potential toxicity even at physiological pH.

Quantitative Data Comparison

The following tables summarize key quantitative data from studies evaluating RALA and KALA peptides for gene delivery.

Table 4.1: Nanoparticle Characteristics

| Parameter | RALA | KALA | Conditions | Reference(s) |

| Optimal N:P Ratio (pDNA) | 3-10 | ~10 | Varies by cell type and nucleic acid | |

| Optimal N:P Ratio (siRNA) | 4-10 | - | Varies by cell type and nucleic acid | |

| Particle Size (nm) | < 200 | - | N:P ratio dependent | |

| Zeta Potential (mV) | Positive | Positive | N:P ratio dependent |

Table 4.2: In Vitro Performance

| Parameter | RALA | KALA | Cell Line(s) | Reference(s) |

| Transfection Efficiency | Higher than KALA in some studies | Effective, but can be surpassed by RALA | ZR-75-1, PC-3, MSCs | |

| Cytotoxicity | Lower than KALA and commercial reagents | Higher than RALA in some comparisons | ZR-75-1 |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize and evaluate RALA and KALA peptide-based delivery systems.

RALA/KALA-Nucleic Acid Nanoparticle Formulation

This protocol describes the self-assembly of peptide-nucleic acid nanoparticles.

-

Reagent Preparation:

-

Reconstitute lyophilized RALA or KALA peptide in sterile, nuclease-free water to a stock concentration of 1-5 mg/mL. Aliquot and store at -20°C.

-

Dilute nucleic acid (pDNA or siRNA) in nuclease-free water to a desired concentration (e.g., 0.1 mg/mL).

-

-

Complexation:

-

Determine the desired Nitrogen to Phosphate (N:P) ratio. The N:P ratio is the molar ratio of positively charged nitrogen atoms in the peptide to the negatively charged phosphate groups in the nucleic acid.

-

In a sterile microcentrifuge tube, add the appropriate volume of the peptide solution.

-

To the peptide solution, add the required volume of the nucleic acid solution and mix gently by pipetting.

-

Incubate the mixture at room temperature for 30 minutes to allow for nanoparticle self-assembly.

-

Gel Retardation Assay

This assay confirms the condensation of nucleic acid by the peptide.

-

Prepare Nanoparticles: Formulate nanoparticles at various N:P ratios as described in Protocol 5.1.

-

Prepare Agarose Gel: Prepare a 1% (w/v) agarose gel in 1x TAE buffer containing a nucleic acid stain (e.g., ethidium bromide).

-

Load Samples: Load the nanoparticle samples into the wells of the agarose gel. Include a control of naked nucleic acid.

-

Electrophoresis: Run the gel at 80-100 V for 45-60 minutes.

-

Visualization: Visualize the gel under UV light. The retardation of nucleic acid migration (remaining in the well) indicates successful complexation.

Particle Size and Zeta Potential Analysis

Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter and surface charge of the nanoparticles.

-

Prepare Samples: Formulate nanoparticles as described in Protocol 5.1. Dilute the nanoparticle suspension in nuclease-free water to an appropriate concentration for DLS analysis.

-

Instrument Setup: Use a Zetasizer or similar instrument. Set the temperature to 25°C.

-

Measurement:

-

For particle size, perform measurements in a suitable cuvette. The instrument will measure the fluctuations in scattered light intensity to calculate the size distribution.

-

For zeta potential, use a specific folded capillary cell. The instrument applies an electric field and measures the particle velocity to determine the surface charge.

-

-

Data Analysis: Analyze the data to obtain the average particle size (Z-average), polydispersity index (PDI), and zeta potential.

In Vitro Transfection

This protocol outlines the delivery of a reporter gene (e.g., GFP) to cultured cells.

-

Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Nanoparticle Preparation: Prepare peptide/pDNA nanoparticles as described in Protocol 5.1.

-

Transfection:

-

Replace the cell culture medium with serum-free medium.

-

Add the nanoparticle suspension to the cells.

-

Incubate for 4-6 hours at 37°C.

-

After the incubation, replace the transfection medium with complete culture medium.

-

-

Analysis: After 24-48 hours, assess transfection efficiency by visualizing GFP expression using fluorescence microscopy or quantifying the percentage of GFP-positive cells by flow cytometry.

Cytotoxicity Assay (WST-1 Assay)

This assay evaluates the effect of the nanoparticles on cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.

-

Treatment: Treat the cells with various concentrations of the peptide/nucleic acid nanoparticles. Include untreated cells as a control.

-

Incubation: Incubate the cells for 24-48 hours at 37°C.

-

WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion

RALA represents a refined and optimized version of the KALA peptide for nucleic acid delivery. The substitution of lysine with arginine confers a more pronounced pH-dependent activity, leading to more efficient endosomal escape and potentially lower cytotoxicity. This technical guide provides a foundational understanding of these two important cell-penetrating peptides, along with the necessary protocols to aid researchers in their application and further development. The presented data and methodologies underscore the potential of RALA as a versatile and effective platform for the non-viral delivery of a wide range of therapeutic macromolecules.

References

- 1. Design, synthesis, and characterization of a cationic peptide that binds to nucleic acids and permeabilizes bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RALA-mediated delivery of FKBPL nucleic acid therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Characterization of High Efficacy Cell-Penetrating Peptide via Modulation of the Histidine and Arginine Ratio for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifetein.com [lifetein.com]

The RALA Peptide: A Technical Guide to its Early Development as a Gene Delivery Vector

For Researchers, Scientists, and Drug Development Professionals

Introduction

The RALA peptide is a synthetic, 30-amino acid cationic amphipathic peptide that has emerged as a promising non-viral vector for the delivery of nucleic acids and other therapeutic molecules.[1][2][3] Its design is rooted in the principles of earlier fusogenic peptides like GALA and KALA, but with strategic amino acid substitutions to enhance its efficacy and biocompatibility.[2][4] RALA's core functionality lies in its ability to condense anionic cargo, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), into stable nanoparticles through electrostatic interactions. A key feature of the this compound is its pH-responsive nature; it adopts an α-helical conformation in the acidic environment of the endosome, which facilitates membrane disruption and the release of its cargo into the cytoplasm. This mechanism of action contributes to its high transfection efficiency while maintaining low cytotoxicity compared to other commercially available transfection reagents. This technical guide provides an in-depth overview of the early research on the this compound, focusing on its core characteristics, quantitative performance data, and the experimental protocols used in its initial development and characterization.

Core Characteristics and Mechanism of Action

The this compound consists of a 30-amino acid sequence: N-WEARLARALARALARHLARALARALRACEA-C. It is characterized by a high content of arginine residues, which impart a strong positive charge at physiological pH, enabling the condensation of negatively charged nucleic acids. The peptide's amphipathic nature, with distinct hydrophilic and hydrophobic faces, is crucial for its interaction with and disruption of the endosomal membrane.

The delivery process begins with the formation of RALA/nucleic acid nanoparticles. These complexes are taken up by cells primarily through endocytosis. Once inside the endosome, the acidic environment triggers a conformational change in the this compound, increasing its α-helicity. This structural shift allows the peptide to interact with and destabilize the endosomal membrane, leading to the release of the nucleic acid cargo into the cytoplasm. For gene delivery, plasmid DNA can then translocate to the nucleus for transcription.

Quantitative Data from Early Studies

The following tables summarize key quantitative data from the early characterization of the this compound, focusing on its use for plasmid DNA and siRNA delivery.

Table 1: Biophysical Characterization of RALA Nanoparticles

| Cargo Type | N:P Ratio | Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) |

| pDNA (pFKBPL) | 6 | ~100 | ~15 | < 0.6 |

| pDNA (pFKBPL) | 8 | ~75 | ~20 | < 0.6 |

| pDNA (pFKBPL) | 10 | ~65 | ~25 | < 0.6 |

| pDNA (pFKBPL) | 12 | ~60 | ~25 | < 0.6 |

| pDNA (pFKBPL) | 15 | ~55 | ~25 | < 0.6 |

| siRNA (siFKBPL) | 6 | ~120 | ~10 | < 0.6 |

| siRNA (siFKBPL) | 8 | ~90 | ~15 | < 0.6 |

| siRNA (siFKBPL) | 10 | ~60 | ~20 | < 0.6 |

| siRNA (siFKBPL) | 12 | ~55 | ~20 | < 0.6 |

| siRNA (siFKBPL) | 15 | ~50 | ~20 | < 0.6 |

Data adapted from studies on the delivery of FKBPL plasmid DNA and siRNA. N:P ratio refers to the molar ratio of nitrogen in the this compound to phosphate in the nucleic acid.

Table 2: In Vitro Cytotoxicity of RALA Nanoparticles

| Cell Line | Transfection Reagent | Concentration | Cell Viability (%) |

| ZR-75-1 | RALA-siFKBPL | N:P 10 | ~98-100 |

| ZR-75-1 | RALA-pFKBPL | N:P 10 | ~98-100 |

| ZR-75-1 | Oligofectamine | 1.02 µg | ~65-78 |

| ZR-75-1 | Lipofectamine 2000 | Not Specified | ~65-78 |

Data from a study comparing the cytotoxicity of RALA with other common transfection agents 72 hours post-transfection.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following are protocols for key experiments cited in the early studies of the this compound.

Preparation of RALA-Nucleic Acid Nanoparticles

-

Peptide Reconstitution : this compound, supplied as a lyophilized powder, is reconstituted in ultrapure water to a stock concentration (e.g., 5.8 mg/ml). Aliquots are stored at -20°C.

-

Complexation : RALA/pDNA or RALA/siRNA complexes are prepared at various nitrogen-to-phosphate (N:P) ratios, typically ranging from 0 to 15.

-

Incubation : The appropriate volume of the this compound solution is added to 1 µg of the nucleic acid.

-

Formation : The mixture is incubated at room temperature for 30 minutes to allow for the electrostatic interaction and self-assembly of the nanoparticles.

Gel Retardation Assay

-

Sample Preparation : RALA/nucleic acid nanoparticles are prepared at various N:P ratios as described above.

-

Gel Electrophoresis : The complexes are loaded into the wells of a 1% agarose gel.

-

Running Conditions : The gel is run in an electrophoresis field of 120 V for 30 minutes.

-

Visualization : The gel is stained with an appropriate nucleic acid stain (e.g., ethidium bromide) and visualized under UV light to assess the condensation of the nucleic acid by the this compound. Complete retention of the nucleic acid in the well indicates successful complexation.

WST-1 Cytotoxicity Assay

-

Cell Seeding : Cells (e.g., ZR-75-1) are seeded in a 96-well plate and allowed to adhere.

-

Transfection : The cells are transfected with RALA/nucleic acid nanoparticles or other transfection agents.

-

Incubation : After the desired incubation period (e.g., 72 hours), the culture medium is removed.

-

WST-1 Reagent Addition : 10% WST-1 reagent in serum-free medium (e.g., Opti-MEM) is added to each well.

-

Incubation : The plate is incubated for 4 hours at 37°C.

-

Absorbance Measurement : The medium is transferred to a new 96-well plate, and the absorbance is measured at 450 nm using a plate reader. Cell viability is calculated relative to untreated control cells.

Visualizations of Key Processes

The following diagrams illustrate the mechanism of action and experimental workflows associated with the this compound.

Caption: Mechanism of RALA-mediated intracellular delivery.

Caption: General experimental workflow for RALA nanoparticle studies.

Conclusion

The early research on the this compound established it as a highly promising and versatile platform for the delivery of nucleic acids. Its rational design, which incorporates pH-responsive elements for endosomal escape, allows for efficient intracellular delivery with minimal cytotoxicity. The quantitative data and experimental protocols from these foundational studies have paved the way for its application in a wide range of research areas, including cancer therapy and regenerative medicine. Further research continues to build upon this strong foundation, exploring modifications to the RALA sequence and its application for delivering novel therapeutic cargoes. This guide provides a core understanding of the initial development and characterization of the this compound, serving as a valuable resource for researchers and professionals in the field of drug and gene delivery.

References

- 1. RALA-mediated delivery of FKBPL nucleic acid therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Characterization of High Efficacy Cell-Penetrating Peptide via Modulation of the Histidine and Arginine Ratio for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rational design and characterisation of an amphipathic cell penetrating peptide for non-viral gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptide-Based Nanoparticles for Therapeutic Nucleic Acid Delivery [mdpi.com]

RALA Peptide: A Comprehensive Technical Guide to a Versatile Nucleic Acid Delivery Vector

For Researchers, Scientists, and Drug Development Professionals

Introduction

The RALA peptide is a synthetic, 30-amino acid cationic amphipathic peptide meticulously engineered for the efficient delivery of nucleic acids and other anionic molecules into cells.[1] Its rational design, featuring a strategic arrangement of arginine, alanine, and leucine residues, confers unique pH-sensitive properties that facilitate the formation of stable nanoparticles with cargo, cellular uptake, and subsequent endosomal escape, a critical bottleneck in intracellular drug delivery.[2][3] This technical guide provides an in-depth overview of the fundamental characteristics of the this compound, including its mechanism of action, quantitative data on nanoparticle formation, and detailed experimental protocols for its characterization and application.

Core Characteristics and Mechanism of Action

The primary amino acid sequence of the this compound is N-WEARLARALARALARHLARALARALRACEA-C.[1] This sequence is characterized by a repeating "Arginine-Leucine-Alanine" motif, which gives the peptide its amphipathic nature. The positively charged arginine residues are responsible for electrostatic interactions with negatively charged nucleic acids, leading to their condensation into nanoparticles.[4] The hydrophobic leucine and alanine residues play a crucial role in the peptide's interaction with lipid membranes.

The key to RALA's efficacy lies in its pH-responsive conformational change. At physiological pH (around 7.4), the peptide maintains a random coil structure. However, upon internalization into the acidic environment of the endosome (pH 5.0-6.5), the glutamic acid and histidine residues in the peptide become protonated. This protonation induces a conformational shift to a stable alpha-helix. In its alpha-helical form, RALA exposes a hydrophobic face that can insert into and destabilize the endosomal membrane, ultimately leading to the release of the nucleic acid cargo into the cytoplasm. This pH-triggered mechanism minimizes cytotoxicity at physiological pH while maximizing endosomal disruption where it is needed.

Quantitative Data on RALA Nanoparticle Formulations

The physicochemical properties of RALA-based nanoparticles, such as size, surface charge (zeta potential), and polydispersity index (PDI), are critical for their biological activity. These properties are highly dependent on the type of nucleic acid cargo and the nitrogen-to-phosphate (N:P) ratio, which represents the molar ratio of positively charged nitrogen atoms in the peptide to negatively charged phosphate groups in the nucleic acid backbone. The following tables summarize typical quantitative data for RALA nanoparticles formulated with plasmid DNA (pDNA), small interfering RNA (siRNA), and messenger RNA (mRNA).

| N:P Ratio | Average Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference(s) |

| 5 | < 150 | 16.6 ± 0.67 | ~0.4 - 0.6 | |

| 7 | < 150 | 21.1 ± 0.57 | ~0.3 - 0.5 | |

| 10 | 55 - 65 | 20 - 25 | < 0.6 | |

| 12 | ~100 | ~25 | ~0.4 |

Table 1: Physicochemical Properties of RALA/pDNA Nanoparticles

| N:P Ratio | Average Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference(s) |

| 6 | ~60 | ~20 | < 0.6 | |

| 8 | ~60 | ~22 | < 0.6 | |

| 10 | 55 - 65 | 20 - 25 | < 0.6 | |

| 12 | ~65 | ~25 | < 0.6 | |

| 15 | ~65 | ~25 | < 0.6 |

Table 2: Physicochemical Properties of RALA/siRNA Nanoparticles

| N:P Ratio | Average Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference(s) |

| 10 | ~150 | ~15 | Not Reported | |

| 15 | ~120 | ~20 | Not Reported | |

| 20 | ~100 | ~25 | Not Reported |

Table 3: Physicochemical Properties of RALA/mRNA Nanoparticles

Experimental Protocols

Nanoparticle Formulation

-

Peptide and Nucleic Acid Preparation : Reconstitute lyophilized this compound in sterile, nuclease-free water to a stock concentration (e.g., 1-5 mg/mL). Quantify the concentration of the nucleic acid (pDNA, siRNA, or mRNA) using a spectrophotometer.

-

Complexation : For a desired N:P ratio, calculate the required volumes of the this compound and nucleic acid solutions. Dilute the nucleic acid in a suitable buffer (e.g., nuclease-free water or Opti-MEM). Add the calculated volume of the this compound solution to the diluted nucleic acid.

-

Incubation : Gently mix the solution by pipetting and incubate at room temperature for 30 minutes to allow for the formation of stable nanoparticles.

Nanoparticle Characterization

-

Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI) :

-

Dilute the nanoparticle suspension in nuclease-free water to an appropriate concentration.

-

Measure the hydrodynamic diameter and PDI using a DLS instrument (e.g., Malvern Zetasizer Nano ZS).

-

Perform measurements in triplicate for each sample.

-

-

Zeta Potential Measurement :

-

Dilute the nanoparticle suspension in nuclease-free water.

-

Measure the surface charge using the same DLS instrument with a laser Doppler velocimetry mode.

-

Perform measurements in triplicate.

-

-

Gel Retardation Assay :

-

Prepare a 1% (for pDNA) or 2% (for siRNA) agarose gel containing a nucleic acid stain (e.g., ethidium bromide).

-

Load the RALA/nucleic acid complexes at various N:P ratios into the wells of the gel. Include a lane with naked nucleic acid as a control.

-

Run the gel electrophoresis at a constant voltage (e.g., 80-100 V) for a specified time (e.g., 60 minutes).

-

Visualize the gel under UV light. Complete retardation of the nucleic acid in the well indicates successful complexation.

-

Cell Transfection

-

Cell Seeding : Seed the target cells in a multi-well plate (e.g., 24-well or 96-well) 18-24 hours prior to transfection to achieve 50-70% confluency on the day of the experiment.

-

Transfection Complex Preparation : Prepare the RALA/nucleic acid nanoparticles as described in the formulation protocol.

-

Transfection : Gently add the nanoparticle suspension to the cells in serum-free or complete medium, depending on the cell type and experimental optimization.

-

Incubation : Incubate the cells with the transfection complexes for a suitable duration (e.g., 4-6 hours) at 37°C and 5% CO2.

-

Post-transfection : After the incubation period, the medium can be replaced with fresh, complete growth medium. Analyze gene expression or knockdown after 24-72 hours.

Cytotoxicity Assay (WST-1 Assay)

-

Cell Seeding : Seed cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment : Treat the cells with RALA/nucleic acid nanoparticles at various concentrations or N:P ratios. Include untreated cells as a control.

-

Incubation : Incubate the plate for the desired experimental duration (e.g., 24 or 48 hours).

-

WST-1 Reagent Addition : Add 10 µL of WST-1 reagent to each well.

-

Incubation : Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement : Shake the plate thoroughly for 1 minute and measure the absorbance at 450 nm using a microplate reader. Cell viability is proportional to the absorbance.

Visualizations

Caption: Experimental workflow for RALA nanoparticle formulation, characterization, and application.

Caption: Mechanism of RALA-mediated endosomal escape.

Conclusion

The this compound represents a highly promising non-viral vector for the intracellular delivery of nucleic acids. Its well-defined structure, pH-sensitive mechanism of action, and favorable safety profile make it a valuable tool for researchers in gene therapy, drug delivery, and functional genomics. The provided quantitative data and experimental protocols serve as a foundational guide for the effective utilization of RALA in a variety of research and development applications. Further optimization of formulation parameters and surface modifications may expand its therapeutic potential even further.

References

- 1. RALA-mediated delivery of FKBPL nucleic acid therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rational design and characterisation of an amphipathic cell penetrating peptide for non-viral gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Characterization of High Efficacy Cell-Penetrating Peptide via Modulation of the Histidine and Arginine Ratio for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Biophysical Properties of the RALA Peptide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biophysical properties of the RALA peptide, a cationic amphipathic peptide designed for the efficient delivery of nucleic acids and other anionic therapeutic cargo. This document details the peptide's structure, mechanism of action, and key quantitative data, along with experimental protocols for its characterization and visualization of its cellular uptake and endosomal escape pathway.

Introduction to this compound

RALA is a 30-amino acid synthetic peptide that has emerged as a promising non-viral vector for gene therapy and drug delivery.[1][2] Its design is bio-inspired, derived from the KALA peptide by substituting lysine residues with arginine.[3] This modification enhances its pH-responsive behavior, a critical feature for effective intracellular delivery.[3] RALA's ability to condense negatively charged molecules, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), into stable nanoparticles, coupled with its capacity to facilitate endosomal escape, makes it a versatile tool in biomedical research and therapeutic development.[4]

Core Biophysical Properties

Amino Acid Sequence and Structure

The primary structure of the this compound consists of 30 amino acids with the following sequence: N-WEARLARALARALARHLARALARALRACEA-C

This sequence is characterized by the presence of seven arginine residues, which impart a strong positive charge at physiological pH, enabling electrostatic interactions with anionic cargo. The peptide also contains a significant number of hydrophobic leucine and alanine residues, contributing to its amphipathic nature. Structurally, RALA adopts an α-helical conformation, particularly in a low pH environment, which is crucial for its fusogenic activity.

pH-Responsive α-Helicity and Fusogenic Activity

A key biophysical property of RALA is its pH-dependent conformational change. At physiological pH (around 7.4), the peptide has a less defined structure. However, in the acidic environment of the endosome (pH 5.0-6.5), the glutamic acid and histidine residues become protonated, increasing the peptide's overall positive charge and promoting a transition to a more stable α-helical structure. This induced α-helicity enhances the peptide's interaction with the endosomal membrane, leading to membrane disruption and the release of the therapeutic cargo into the cytoplasm. This pH-sensitive fusogenic activity is a critical factor in overcoming the endosomal barrier, a major hurdle in intracellular drug delivery.

Nanoparticle Formation and Characteristics

RALA spontaneously self-assembles with negatively charged molecules like nucleic acids to form nanoparticles. This process is driven by electrostatic interactions between the cationic arginine residues of the peptide and the anionic phosphate backbone of the nucleic acids. The formation and characteristics of these nanoparticles are dependent on the ratio of the nitrogen atoms in the this compound to the phosphate groups in the nucleic acid, known as the N:P ratio.

Table 1: Quantitative Data on RALA Nanoparticle Properties

| Cargo Type | Optimal N:P Ratio for Condensation | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference(s) |

| pDNA | ≥ 3 | < 100 - 200 | +10 to +30 | < 0.2 | |

| siRNA | ≥ 4 | 50 - 150 | +10 to +30 | < 0.2 | |

| Risedronate (RIS) | 1:1 (nmol ratio) | < 100 | +10 to +30 | < 0.2 |

Note: The exact size and zeta potential can vary depending on the specific cargo, buffer conditions, and the precise N:P ratio used.

Mechanism of Cellular Uptake and Endosomal Escape

The delivery of therapeutic cargo by RALA follows a multi-step process involving cellular uptake, endosomal trafficking, and subsequent release of the cargo into the cytoplasm.

Cellular Internalization

RALA nanoparticles are internalized by cells primarily through endocytosis. Studies have indicated that both clathrin- and caveolin-mediated endocytosis pathways are involved in the uptake of RALA/DNA nanoparticles. The cationic nature of the nanoparticles facilitates their interaction with the negatively charged cell surface, initiating the endocytic process.

Endosomal Escape

Following internalization, the RALA nanoparticles are enclosed within endosomes. As the endosome matures, its internal pH drops. This acidification triggers the conformational change in the this compound to an α-helical structure. The fusogenic peptide then interacts with and disrupts the endosomal membrane, allowing the nanoparticles and their cargo to escape into the cytoplasm. This critical step prevents the degradation of the cargo in the lysosomal pathway and ensures its delivery to the target site within the cell (e.g., the cytoplasm for siRNA or the nucleus for pDNA).

Experimental Protocols

This compound Synthesis

This compound is typically produced by solid-phase peptide synthesis (SPPS).

Protocol: Solid-Phase Peptide Synthesis (SPPS) of RALA

-

Resin Preparation: Start with a suitable resin, such as Rink-amide MBHA resin, for C-terminal amidation.

-

Fmoc Deprotection: Treat the resin-bound amino acid with a 20% piperidine solution in NMP or DMF to remove the Fmoc protecting group. This is typically done in two steps.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid (1.5 equivalents) using a coupling agent like HBTU (1.5 equivalents) and an activator base such as DIEA (2 equivalents) in DMF. Add this solution to the deprotected resin-bound peptide. The coupling reaction can be enhanced using microwave irradiation.

-

Washing: After each deprotection and coupling step, thoroughly wash the resin with solvents like DMF, NMP, and DCM to remove excess reagents and byproducts.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the RALA sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers.

-

Purification: Precipitate the crude peptide in cold diethyl ether and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using techniques like MALDI-TOF mass spectrometry and analytical HPLC.

Formulation of RALA-Nucleic Acid Nanoparticles

Protocol: Nanoparticle Formulation

-

Stock Solutions: Prepare a stock solution of the this compound in sterile, nuclease-free water. Prepare a stock solution of the nucleic acid (pDNA or siRNA) in a suitable buffer (e.g., TE buffer or nuclease-free water).

-

Dilution: Dilute the nucleic acid to the desired final concentration in nuclease-free water or a low-salt buffer.

-

Complexation: Add the appropriate volume of the this compound stock solution to the diluted nucleic acid to achieve the desired N:P ratio. Pipette gently to mix.

-

Incubation: Incubate the mixture at room temperature for 30 minutes to allow for the self-assembly of nanoparticles.

Characterization of RALA Nanoparticles

Protocol: Dynamic Light Scattering (DLS) for Size and Zeta Potential

-

Sample Preparation: Prepare the RALA nanoparticles as described above. Dilute the nanoparticle suspension in nuclease-free water or a suitable buffer to an appropriate concentration for DLS analysis.

-

Measurement: Use a Zetasizer instrument to measure the hydrodynamic diameter (size), polydispersity index (PDI), and zeta potential of the nanoparticles.

-

Analysis: Analyze the data to determine the average particle size, the size distribution (PDI), and the surface charge (zeta potential).

Protocol: Gel Retardation Assay

-

Nanoparticle Preparation: Prepare RALA-nucleic acid complexes at various N:P ratios.

-

Gel Electrophoresis: Load the samples into the wells of a 1% agarose gel containing a nucleic acid stain (e.g., ethidium bromide). Run the gel in 1x TAE buffer at 80V for 60 minutes.

-

Visualization: Visualize the gel under UV light. The N:P ratio at which the nucleic acid no longer migrates out of the well indicates successful condensation into nanoparticles.

Biocompatibility and Cytotoxicity

A significant advantage of RALA as a delivery vector is its low cytotoxicity compared to many commercially available transfection reagents and other cationic polymers. The arginine-rich composition, with the number of arginine residues falling within the ideal range of 6-12, helps to reduce toxicity while maintaining membrane-penetrating capabilities. Furthermore, studies have shown that RALA is non-immunogenic, even after repeated administrations in vivo, which is a crucial attribute for therapeutic applications.

Conclusion

The this compound possesses a unique combination of biophysical properties that make it a highly effective and versatile platform for the delivery of nucleic acids and other anionic molecules. Its pH-responsive α-helicity, efficient nanoparticle formation, and ability to mediate endosomal escape, all while maintaining low cytotoxicity, underscore its potential in the development of novel therapeutics. This guide provides a foundational understanding of RALA's characteristics and the experimental approaches to harness its capabilities for advanced drug delivery applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and characterization of self-assembling nanoparticles using a bio-inspired amphipathic peptide for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RALA-mediated delivery of FKBPL nucleic acid therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Versatile Cell Penetrating Peptide for Multimodal CRISPR Gene Editing in Primary Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of the RALA Peptide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and purification of the RALA peptide, a cationic, amphipathic peptide widely utilized as a non-viral vector for the delivery of nucleic acids and other therapeutic molecules. The this compound is a 30-amino acid synthetic construct designed for efficient cellular uptake and endosomal escape.[1][2] Its ability to form nanoparticles with anionic cargo and its pH-responsive nature make it a valuable tool in gene therapy and drug delivery research.[1][3]

This compound: Physicochemical Properties and Sequence

The this compound's primary sequence is crucial to its function, conferring its amphipathic and cationic characteristics. These properties are essential for its interaction with both the negatively charged cargo and the cellular and endosomal membranes.

Table 1: Physicochemical Properties of the this compound

| Property | Value | Reference |

| Amino Acid Sequence | N-WEARLARALARALARHLARALARALRACEA-C | [1] |

| Length | 30 amino acids | |

| Molecular Formula | C144H248N54O35S | |

| Molecular Weight | 3327.9 g/mol | |

| Theoretical pI | 11.58 | Calculated |

| Purity (Commercial) | >95% |

Synthesis of the this compound via Solid-Phase Peptide Synthesis (SPPS)

The chemical synthesis of the this compound is most commonly achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol for Fmoc-SPPS of this compound

This protocol outlines the manual synthesis of the this compound on a Rink Amide resin, which will yield a C-terminally amidated peptide.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

-

First Amino Acid Coupling:

-

Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF twice (5 minutes, then 15 minutes).

-

Wash the resin thoroughly with DMF.

-

In a separate vial, dissolve 3 equivalents of Fmoc-Ala-OH, 3 equivalents of HBTU/HOBt, and 6 equivalents of DIPEA in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation (Subsequent Amino Acid Couplings):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (5 minutes, then 15 minutes) to remove the Fmoc group from the N-terminal amino acid.

-

Washing: Wash the resin with DMF to remove piperidine and by-products.

-

Amino Acid Coupling: Pre-activate the next Fmoc-protected amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes. Add this solution to the resin and agitate for 1-2 hours. Perform a Kaiser test to ensure complete coupling.

-

Washing: Wash the resin with DMF and DCM.

-

Repeat this cycle for each amino acid in the RALA sequence.

-

-

Cleavage and Deprotection:

-

After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet under vacuum.

-

Expected Yield and Purity

The yield and purity of the crude peptide can vary depending on the efficiency of each coupling and deprotection step.

Table 2: Representative Yield and Purity Data for SPPS

| Parameter | Typical Value | Notes |

| Crude Peptide Yield | 70-85% | Based on the initial resin loading. |

| Crude Peptide Purity | 50-70% | The main impurities are truncated and deletion sequences. |